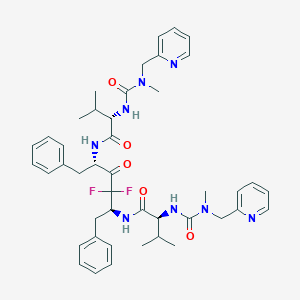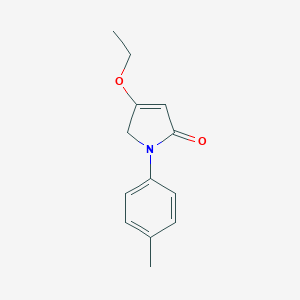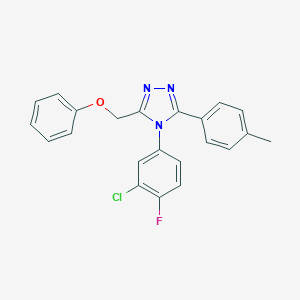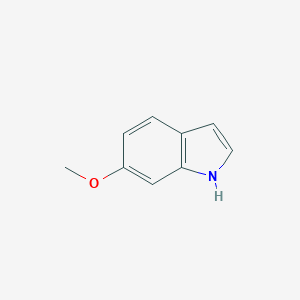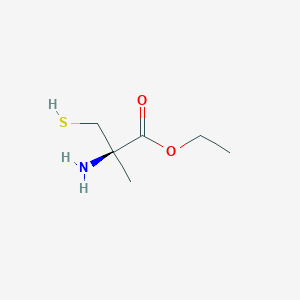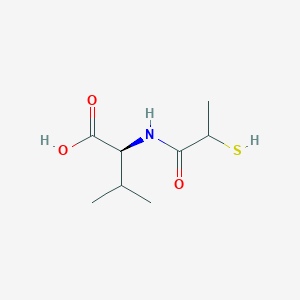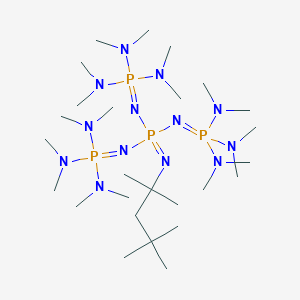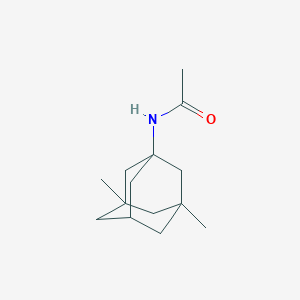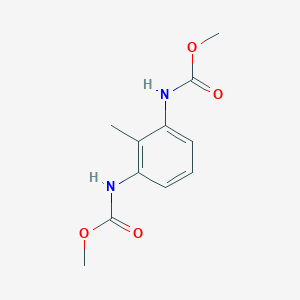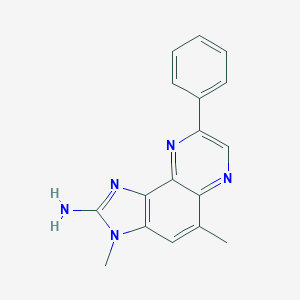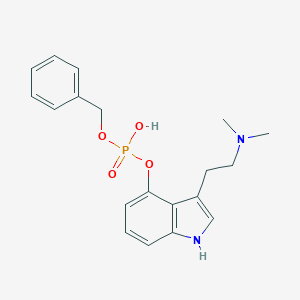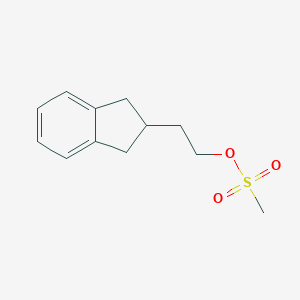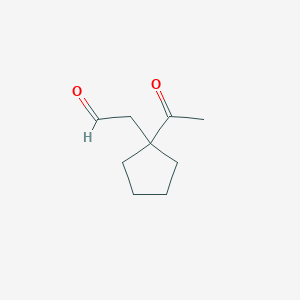
(1-Acetylcyclopentyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetylcyclopentyl)acetaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is a cyclopentyl derivative of acetaldehyde and is commonly used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of (1-Acetylcyclopentyl)acetaldehyde is not fully understood. However, it is known to react with various functional groups such as alcohols, amines, and thiols. This reactivity makes it a useful intermediate in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (1-Acetylcyclopentyl)acetaldehyde. However, it has been reported to have a low toxicity profile and is not known to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Acetylcyclopentyl)acetaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity level. However, one of the limitations is its reactivity, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (1-Acetylcyclopentyl)acetaldehyde in scientific research. One of the potential applications is in the development of new synthetic methodologies. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, (1-Acetylcyclopentyl)acetaldehyde is a unique chemical compound that has gained significant attention in the scientific community due to its reactivity and usefulness in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it has a low toxicity profile and is not known to cause any significant adverse effects. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of (1-Acetylcyclopentyl)acetaldehyde can be achieved through the reaction of cyclopentylmagnesium bromide with acetaldehyde. This reaction results in the formation of the desired compound along with the formation of magnesium bromide as a byproduct. The reaction can be carried out in anhydrous ether under controlled conditions to achieve high yields of the product.
Wissenschaftliche Forschungsanwendungen
(1-Acetylcyclopentyl)acetaldehyde has been extensively used in scientific research due to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of chiral compounds and in the development of new synthetic methodologies.
Eigenschaften
CAS-Nummer |
152090-38-5 |
|---|---|
Produktname |
(1-Acetylcyclopentyl)acetaldehyde |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(1-acetylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(11)9(6-7-10)4-2-3-5-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
JPVBYAFIEOXPOM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=O |
Kanonische SMILES |
CC(=O)C1(CCCC1)CC=O |
Synonyme |
Cyclopentaneacetaldehyde, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



